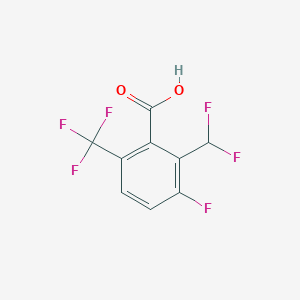

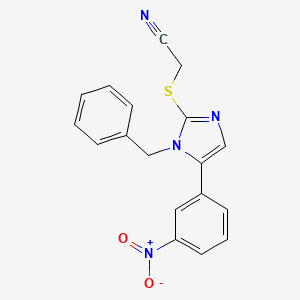

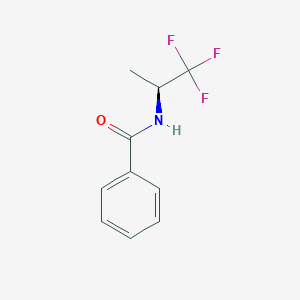

![molecular formula C18H21N5O4 B2496183 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid CAS No. 1790211-16-3](/img/structure/B2496183.png)

2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid" is a compound that belongs to the purine family, which is of interest due to its potential in various chemical and biochemical applications. The compound's structure incorporates multiple functional groups, including an acetic acid moiety, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related purine derivatives often involves catalytic processes or multicomponent reactions. A notable method for synthesizing purine derivatives involves the reaction of halopurines with ethyl acetoacetate in a metal-free process to yield various purin-6-yl compounds efficiently (G. Qu et al., 2009). This suggests that similar approaches could be adapted for the synthesis of "2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid".

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid, although not directly referenced, shares characteristics with other complex organic molecules involved in diverse chemical synthesis and biochemical activities. For instance, research on similar compounds highlights the broad applicability in synthesizing derivatives with varied biological activities. For example, investigations into heterogeneously catalysed condensations of glycerol to cyclic acetals reveal the potential of using renewable materials for generating novel platform chemicals, which could relate to the synthesis processes involving compounds like 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid (Deutsch, Martin, & Lieske, 2007).

Catalysis and Reaction Mechanisms

The compound's potential role in catalysis or as a participant in reaction mechanisms can be inferred from studies on related molecules. For instance, the synthesis and determination of polymers containing purine-containing carboxylate demonstrate how specific functional groups in complex molecules can interact with metals to form new chemical structures, which could be analogous to the reactivity of 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid in catalytic processes (Ying-xia et al., 2014).

Bioactivity and Medicinal Chemistry

The structural complexity of 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid suggests potential bioactivity, as seen in compounds with similar molecular frameworks. The pharmacological profile of related molecules, such as new pyrrolizine derivatives inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase, showcases the therapeutic potential of complex organic compounds in addressing inflammation and other pathologies without gastrointestinal damage, indicating possible research avenues for the compound (Laufer, Tries, Augustin, & Dannhardt, 1994).

Environmental Chemistry

Research on similar compounds has also explored their environmental behavior, such as the breakdown and movement of herbicides in soil, which could provide insights into the environmental stability and degradation pathways of 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid. Understanding how these compounds interact with environmental factors is crucial for assessing their impact and designing compounds with favorable environmental profiles (Wilson & Cheng, 1976).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[1,3-dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-10(2)11-5-7-12(8-6-11)19-17-20-15-14(23(17)9-13(24)25)16(26)22(4)18(27)21(15)3/h5-8,10H,9H2,1-4H3,(H,19,20)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNUYLWRQOLAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

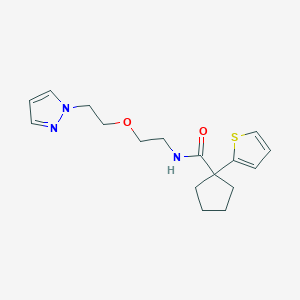

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

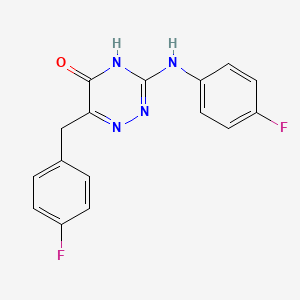

![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)

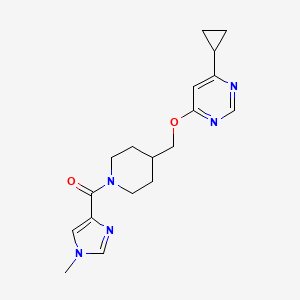

![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)